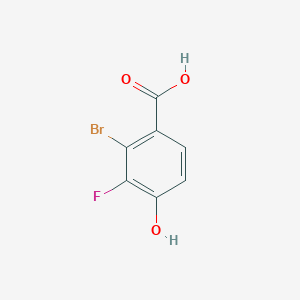

2-Bromo-3-fluoro-4-hydroxybenzoic acid

Description

Properties

IUPAC Name |

2-bromo-3-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOODOFMNZCEPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-3-fluoro-4-hydroxybenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps :

Nitration: m-Fluorobenzotrifluoride is nitrated using sulfuric acid as a solvent to produce 4-fluoro-2-trifluoromethyl nitrobenzene.

Bromination: The nitro compound is then brominated using dibromohydantoin in sulfuric acid to introduce the bromine atom.

Reduction: The nitro group is reduced to an amine using reduced iron powder in the presence of acetic acid or ammonium chloride.

Deamination: The amine group is removed through deamination using hypophosphorous acid.

Separation and Hydrolysis: The resulting compound is separated and hydrolyzed with sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can be reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield benzoquinones .

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

2-Bromo-3-fluoro-4-hydroxybenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Types of Reactions:

The compound can undergo several types of reactions, including:

- Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups.

- Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of halogens with functional groups | Sodium hydroxide, potassium carbonate |

| Oxidation | Conversion of hydroxyl to carbonyl | Potassium permanganate, chromium trioxide |

| Coupling | Formation of biaryl compounds | Palladium catalysts, boronic acids |

Pharmaceutical Applications

Drug Development:

The compound is utilized in the pharmaceutical industry for developing novel therapeutic agents. Its ability to inhibit specific enzymes, such as histidine decarboxylase and aromatic-L-amino acid decarboxylase, suggests potential applications in treating conditions related to neurotransmitter imbalances, such as depression or anxiety disorders.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on histamine synthesis pathways. This inhibition could lead to reduced levels of histamine and other neurotransmitters like dopamine and serotonin, indicating its potential as a therapeutic agent in neurological disorders.

Materials Science

Synthesis of Advanced Materials:

In materials science, this compound is employed in synthesizing advanced materials with specific properties. Its fluorinated structure enhances the thermal stability and mechanical properties of polymers.

Applications in Liquid Crystals:

The compound acts as a building block for liquid crystal materials used in display technologies. Its structural characteristics allow it to form mesogenic phases essential for liquid crystal applications.

Biochemical Research

Enzyme Inhibition Studies:

Research has shown that this compound can modulate cellular processes by influencing gene expression related to metabolic pathways. This modulation is significant for understanding metabolic disorders and developing corresponding treatments.

Cell Signaling Pathways:

The compound's interaction with cellular signaling pathways has been documented, showcasing its potential role in cancer research and therapy development.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-hydroxybenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, it may interact with biological targets through various pathways, including enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural features of 2-bromo-3-fluoro-4-hydroxybenzoic acid and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₃BrFO₃ | 234.0 (calculated) | 2-Br, 3-F, 4-OH | Benzoic acid, hydroxyl |

| 4-Bromo-3-fluorobenzeneboronic acid | C₆H₅BBrFO₂ | 218.8 (calculated) | 4-Br, 3-F | Boronic acid |

| 4-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 231.1 (calculated) | 4-Br, 3-CH₃ | Benzoic acid |

| 3-Bromo-2,6-difluoro-4-hydroxybenzoic acid | C₇H₃BrF₂O₃ | 253.0 | 3-Br, 2-F, 6-F, 4-OH | Benzoic acid, hydroxyl |

Key Observations :

- Functional Groups : The target compound and 3-bromo-2,6-difluoro-4-hydroxybenzoic acid share hydroxyl and carboxylic acid groups, enabling hydrogen bonding and salt formation. In contrast, 4-bromo-3-fluorobenzeneboronic acid contains a boronic acid group, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Substituent Positions : Bromine in the ortho position (relative to COOH) in the target compound enhances electron-withdrawing effects, increasing acidity compared to 4-bromo-3-methylbenzoic acid (methyl is electron-donating) .

Physicochemical Properties

Acidity

Electron-withdrawing groups (Br, F) lower the pKa of benzoic acids by stabilizing the deprotonated form:

- Target compound : The ortho bromine (strong -I effect) and meta fluorine (moderate -I) reduce the pKa of the COOH group (estimated pKa ~1.5–2.5), making it more acidic than 4-bromo-3-methylbenzoic acid (pKa ~4.0–4.5) .

- 3-Bromo-2,6-difluoro-4-hydroxybenzoic acid : Two fluorine atoms in ortho positions amplify the -I effect, likely resulting in even lower pKa (~1.0–1.5) .

Solubility and Stability

- The hydroxyl group improves water solubility, but bromine and fluorine increase hydrophobicity. The target compound likely has moderate solubility in polar solvents (e.g., methanol, DMSO).

- Intramolecular hydrogen bonding between the 4-OH and COOH groups may enhance thermal stability compared to analogs lacking hydroxyl groups .

Biological Activity

2-Bromo-3-fluoro-4-hydroxybenzoic acid (CAS: 1697589-51-7) is a halogenated derivative of hydroxybenzoic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzoic acid framework. The biological activities of this compound are of significant interest in medicinal chemistry, particularly for its potential applications in drug development and therapeutic interventions.

- Molecular Formula : C7H4BrFO3

- Molecular Weight : 235.01 g/mol

- Purity : ≥95%

- IUPAC Name : this compound

- SMILES Notation : O=C(O)C1=CC=C(O)C(F)=C1Br

Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids, including this compound, exhibit antimicrobial properties. These compounds have been shown to be effective against various strains of bacteria and fungi. The presence of the hydroxyl group enhances their ability to penetrate microbial cell walls, thereby increasing their efficacy as antimicrobial agents .

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects in various experimental models. It may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic profile in managing inflammatory diseases .

Antioxidant Activity

This compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), thereby playing a role in preventing chronic diseases associated with oxidative damage .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been implicated in inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Research Findings and Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature allows the compound to integrate into microbial membranes, leading to disruption and cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Gene Regulation : The compound could modulate gene expression related to stress responses and apoptosis in cancer cells.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Bromo-3-fluoro-4-hydroxybenzoic acid with high regioselectivity?

A multi-step approach is typically employed:

- Halogenation : Bromine and fluorine substituents are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) on a benzoic acid precursor. Protecting the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) prevents undesired side reactions .

- Purification : Column chromatography or recrystallization ensures purity (>95%), validated by HPLC (High-Performance Liquid Chromatography) with UV detection, as seen in purity specifications for analogous bromo-fluorobenzoic acids .

- Yield Optimization : Reaction parameters (temperature, solvent polarity, catalyst) must be tuned. For example, fluorination reactions often require anhydrous conditions and catalysts like cesium fluoride .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Quantify purity using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

- NMR Spectroscopy : H and F NMR confirm substitution patterns. The hydroxyl proton’s chemical shift (δ ~10-12 ppm) and coupling constants between fluorine and adjacent protons are critical .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M-H]⁻ ion for benzoic acid derivatives) .

Q. What storage conditions are optimal for maintaining stability?

- Temperature : Store at 0–6°C in amber vials to prevent photodegradation, as recommended for brominated arylboronic acids .

- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the hydroxyl group .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the compound’s acidity and reactivity?

- Acidity : The hydroxyl group’s pKa is lowered by electron-withdrawing effects of Br (meta-directing) and F (ortho/para-directing). Computational studies (DFT) predict enhanced acidity compared to unsubstituted 4-hydroxybenzoic acid. Experimental validation via potentiometric titration in DMSO/water mixtures is recommended .

- Reactivity : Fluorine’s strong electronegativity increases electrophilicity at the carbonyl carbon, enhancing reactivity in esterification or amidation reactions. Bromine facilitates cross-coupling (e.g., Suzuki-Miyaura) for functionalization .

Q. What role does this compound play in designing enzyme inhibitors or antimicrobial agents?

- Mechanistic Insights : The hydroxyl group participates in hydrogen bonding with active-site residues (e.g., in bacterial enoyl-ACP reductase), while bromine and fluorine enhance lipophilicity and membrane permeability. Structure-activity relationship (SAR) studies require modifying substituents and testing against target enzymes (e.g., via MIC assays for antimicrobial activity) .

- Case Study : Analogues like 2-Amino-4-bromo-3-fluorobenzoic acid exhibit activity against E. coli, suggesting potential for derivatization to enhance selectivity .

Q. How can researchers resolve contradictions in reported synthetic yields or stability data?

- Controlled Experiments : Replicate protocols under varying conditions (e.g., inert atmosphere vs. ambient) to identify critical variables. For example, trace moisture may hydrolyze intermediates in bromination steps .

- Data Harmonization : Compare results with structurally similar compounds (e.g., 4-Bromo-2-fluorocinnamic acid, which shows stability up to 223°C) to establish trends in thermal decomposition .

Methodological Notes

- Cross-Coupling Applications : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki reactions with arylboronic acids, as demonstrated for bromo-fluorophenylboronic acid derivatives .

- Safety Protocols : Follow guidelines for handling halogenated aromatics (e.g., PPE, fume hoods) as outlined in safety data sheets for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.